molecular formula C17H21NO3 B6697983 Methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate

Methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate

Cat. No.: B6697983
M. Wt: 287.35 g/mol
InChI Key: CYWFSMDAXMAZTI-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate is a complex organic compound that features a cyclopentene ring, a carbonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene ring and carbonyl group but differ in their substituents.

    Phenylpropanoates: These compounds have a similar ester functional group but may have different aromatic rings or side chains.

Uniqueness

Methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate is unique due to its combination of a cyclopentene ring, a carbonyl group, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 3-(cyclopent-3-ene-1-carbonylamino)-2-methyl-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(16(20)21-2,14-10-4-3-5-11-14)12-18-15(19)13-8-6-7-9-13/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFSMDAXMAZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC=CC1)(C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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